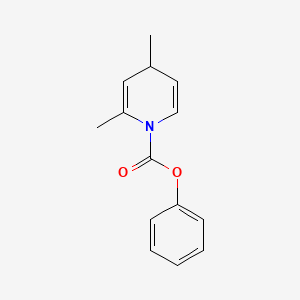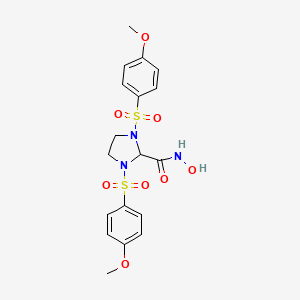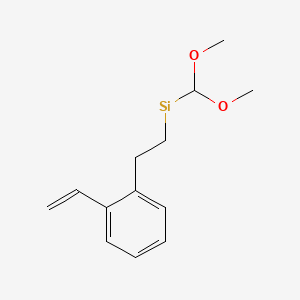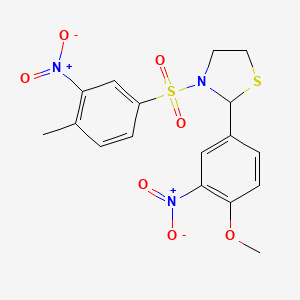![molecular formula C14H26N6O4 B12576053 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} CAS No. 291314-39-1](/img/structure/B12576053.png)
2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is a water-soluble azo compound commonly used as a polymerization initiator. It is known for its zwitterionic structure, which allows it to form both cationic and anionic latex. This compound is particularly valued in the field of polymer chemistry due to its ability to initiate polymerization under mild conditions without causing discoloration or corrosion of polymerization facilities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} typically involves the reaction of 2-(2-carboxyethyl)amidino]propane with an azo compound under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves large-scale batch or continuous processes. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
化学反应分析
Types of Reactions
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines and other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a polymerization initiator for the synthesis of various polymers, including acrylamide and methacrylate polymers.
Biology: The compound is used in the study of biological systems, particularly in the investigation of polymer-protein interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The zwitterionic structure of the compound allows it to interact with both cationic and anionic species, facilitating the formation of various types of polymers .
相似化合物的比较
Similar Compounds
2,2’-Azobis{2-methylpropionamidine}: Another azo compound used as a polymerization initiator, but it lacks the carboxyethyl group.
2,2’-Azobis{2-cyanopropane}: A similar compound with a cyano group instead of the carboxyethyl group.
2,2’-Azobis{2-(2-hydroxyethyl)propane}: A compound with a hydroxyethyl group, used in different polymerization applications.
Uniqueness
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is unique due to its zwitterionic structure, which allows it to form both cationic and anionic latex. This property makes it highly versatile in various polymerization processes. Additionally, its ability to initiate polymerization under mild conditions without causing discoloration or corrosion is a significant advantage over other similar compounds .
属性
CAS 编号 |
291314-39-1 |
|---|---|
分子式 |
C14H26N6O4 |
分子量 |
342.39 g/mol |
IUPAC 名称 |
3-[[1-amino-2-[[1-amino-1-(2-carboxyethylimino)-2-methylpropan-2-yl]diazenyl]-2-methylpropylidene]amino]propanoic acid |
InChI |
InChI=1S/C14H26N6O4/c1-13(2,11(15)17-7-5-9(21)22)19-20-14(3,4)12(16)18-8-6-10(23)24/h5-8H2,1-4H3,(H2,15,17)(H2,16,18)(H,21,22)(H,23,24) |
InChI 键 |
NMZSJIQGMAGSSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=NCCC(=O)O)N)N=NC(C)(C)C(=NCCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)



![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)
![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)

![5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide](/img/structure/B12576023.png)
![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)


![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)

